5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide
Description
5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound known for its intricate chemical structure, which includes multiple functional groups such as isoxazole, tetrazole, and morpholine
Properties
IUPAC Name |
5-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O5/c1-12-10-15(20-30-12)17(27)19-13-2-4-14(5-3-13)25-18(28)24(21-22-25)11-16(26)23-6-8-29-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,19,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCKTIDYXDNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. Key steps include the formation of isoxazole, the incorporation of a tetrazole ring, and the attachment of the morpholino and carboxamide groups. Reaction conditions may vary depending on the specific synthetic pathway, but they generally involve:
Use of organic solvents such as dichloromethane or dimethylformamide (DMF).
Reagents like hydrazine hydrate for tetrazole formation.
Catalysts to facilitate certain steps, such as palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: Conversion of certain functional groups to their oxidized forms.
Reduction: Reduction of nitro groups or ketones to amines or alcohols, respectively.
Substitution: Reactions where specific atoms or groups are replaced with others.
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenation with N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products: Major products depend on the specific reactions undertaken but may include modified versions of the parent compound with altered functional groups or additional substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to isoxazole derivatives. For instance, the incorporation of oxadiazole and isoxazole moieties has been shown to enhance cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting critical enzymes involved in DNA synthesis, such as thymidylate synthase, which is vital for tumor cell proliferation .
- Case Studies : In vitro assays have demonstrated that similar compounds exhibit significant growth inhibition against glioblastoma cell lines, suggesting that this class of compounds could be developed as anticancer agents .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. The presence of nitrogen-containing heterocycles like isoxazole has been associated with enhanced antimicrobial effects:
- Biological Significance : Compounds featuring the isoxazole moiety have been reported to show activity against a range of bacteria and fungi. The lipophilicity imparted by the azole group aids in membrane penetration, enhancing efficacy .
Anti-Diabetic Potential
Research indicates that derivatives of similar structures may possess anti-diabetic properties:
- Experimental Findings : In vivo studies using models such as Drosophila melanogaster have shown that certain synthesized compounds can significantly lower glucose levels, indicating their potential role in diabetes management .
Synthesis and Characterization
The synthesis of 5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide involves multi-step reactions that typically include:
- Formation of the isoxazole ring.
- Introduction of the morpholino group.
- Functionalization at the carboxamide position.
Each step requires careful optimization to ensure high yield and purity.
Future Directions and Research Opportunities
Given its diverse biological activities, further research into this compound could focus on:
- Mechanistic Studies : Understanding the detailed mechanisms through which it exerts its anticancer and antimicrobial effects.
- Formulation Development : Exploring suitable formulations for enhancing bioavailability and therapeutic effectiveness.
- Clinical Trials : Initiating preclinical and clinical studies to evaluate safety and efficacy in humans.
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its isoxazole and tetrazole rings play crucial roles in these interactions, stabilizing the compound within the active sites of target proteins and modulating their activity. Pathways involved may include inhibition of kinase activity or disruption of signal transduction.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide analogs: These share the core structure but have varying substituents.
Tetrazole-based compounds: Known for their biological activity and used in various medicinal applications.
Isoxazole derivatives: Widely studied for their pharmacological properties.
Highlighting Uniqueness: What sets this compound apart is its combination of multiple functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile scaffold for further modification and optimization in drug discovery and other scientific pursuits.
This compound's remarkable complexity and versatility make it a fascinating subject of study across various scientific disciplines.
Biological Activity
The compound 5-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)isoxazole-3-carboxamide (CAS Number: 1396882-73-7) is a complex organic molecule with potential biological activities. This article examines its biological activity, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 413.4 g/mol. The structure features multiple functional groups, including an isoxazole ring and a morpholino moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₇O₅ |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 1396882-73-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the tetrazole and isoxazole classes. For instance, derivatives containing the tetrazole moiety have shown significant cytotoxicity against various cancer cell lines. A study found that compounds with structural similarities demonstrated IC50 values lower than established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
The proposed mechanism of action for compounds like this one often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, molecular dynamics simulations have suggested that these compounds interact with proteins involved in apoptosis regulation through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
In addition to anticancer effects, related compounds have been evaluated for antimicrobial properties. For example, thiazole derivatives have shown efficacy against various bacterial strains, including resistant pathogens such as MRSA and Pseudomonas aeruginosa . The presence of specific substituents in the structure can enhance antibacterial activity by improving binding affinity to bacterial targets.
Case Studies
- Cytotoxicity Assay : A study assessed the cytotoxic effects of structurally similar compounds on A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated that certain derivatives exhibited selective toxicity with IC50 values significantly lower than those of control drugs .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiazole-containing derivatives. Compounds showed remarkable activity against E. coli and Staphylococcus aureus, with some outperforming traditional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of this compound?
- Methodological Guidance :
- Step 1 : Start with the condensation of isoxazole-3-carboxylic acid derivatives with tetrazole intermediates under reflux conditions in ethanol or DMF. Optimize stoichiometry (e.g., 1:1.2 molar ratio) to improve yields .
- Step 2 : Introduce morpholino-2-oxoethyl groups via nucleophilic substitution, using NaBH₄ as a reducing agent in absolute ethanol (reflux for 4–6 hours) .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using IR and ¹H-NMR .
- Example Data :
| Intermediate | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Tetrazole derivative | Ethanol | 69.4 | 133–134 |
| Morpholino-substituted intermediate | Ethanol/Water | 81.5 | 126–127 |
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ for the tetrazole and isoxazole moieties .
- ¹H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and morpholino methylene protons (δ 3.4–3.7 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 548.3 for related analogs) .
Q. What preliminary biological screening assays are suitable for this compound?
- Recommended Assays :
- Antimicrobial Activity : Test against S. aureus and E. coli via broth microdilution (MIC values in µg/mL) .
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorometric assays .
- Data Interpretation : Compare IC₅₀ values with reference standards (e.g., IC₅₀ < 10 µM suggests strong inhibitory potential) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Strategy :
- Modify Substituents : Replace the morpholino group with piperazine or thiomorpholine to assess impact on solubility and target binding .
- Bioisosteric Replacement : Substitute the tetrazole ring with triazole or oxadiazole to evaluate metabolic stability .
- Case Study :
| Derivative | Modification | Solubility (mg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Parent compound | – | 0.12 | 8.5 |
| Piperazine analog | Morpholino → Piperazine | 0.35 | 6.2 |
Q. What advanced computational methods can predict binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How should contradictory biological activity data be resolved?
- Troubleshooting :
- Assay Variability : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
- Metabolic Stability : Use liver microsomes to test if discrepancies arise from rapid metabolism .
- Example : A derivative showed potent in vitro activity but poor in vivo efficacy due to CYP3A4-mediated degradation .
Methodological Challenges and Solutions
Q. What strategies improve the low yield of tetrazole intermediates?
- Optimization :
- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 4 hours) and improve yields by 15–20% .
- Add catalytic amounts of CuI (5 mol%) to accelerate cyclization .
Q. How can solubility issues be addressed for in vivo studies?
- Formulation Approaches :
- Prepare PEGylated nanoparticles (size: 100–150 nm) to enhance bioavailability .
- Use cyclodextrin-based complexes (e.g., HP-β-CD) to increase aqueous solubility by 5–10× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
